![molecular formula C12H15ClN2OS B2834840 5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1189690-15-0](/img/structure/B2834840.png)

5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

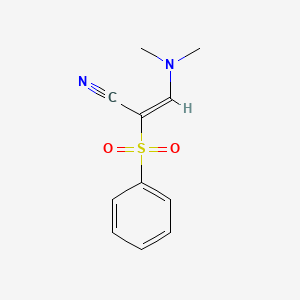

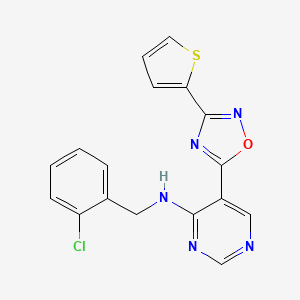

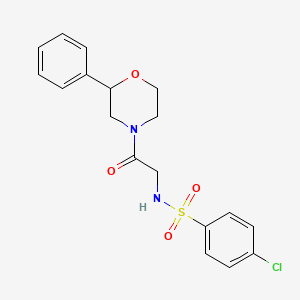

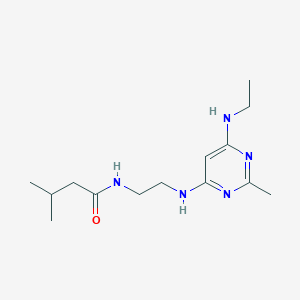

5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride is a chemical compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a benzo[d]thiazole group, which is a type of heterocyclic compound .

Synthesis Analysis

The synthesis of compounds similar to this compound often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, in one study, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a benzo[d]thiazole group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The benzo[d]thiazole group is a type of heterocyclic compound .Wissenschaftliche Forschungsanwendungen

Serotonin Receptor Studies

Compounds structurally related to 5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride have been studied for their interaction with serotonin receptors. For instance, 5-Hydroxytryptamine(1A) (5-HT(1A)) receptors are implicated in the pathophysiology and treatment of anxiety and depression. A study examining human brain in vivo occupancy by a novel, selective, silent 5-HT(1A) antagonist demonstrated potential applications in the treatment of anxiety and mood disorders (Rabiner et al., 2002).

Drug Metabolism and Disposition

Research on the metabolism and disposition of drugs with similar molecular frameworks can provide valuable insights into their pharmacokinetics in humans. For example, a study on the oral administration of an ErbB/Vascular Endothelial Growth Factor Receptor inhibitor highlighted the processes of absorption, metabolism, and excretion in humans, showing extensive metabolism and the importance of understanding these pathways for drug development (Christopher et al., 2010).

Antimycotic Applications

Compounds with benzothiazole structures have also been explored for their antimycotic properties. A study on the therapeutic efficacy and safety of sertaconazole (a compound with a benzothiazole moiety) in the treatment of Pityriasis versicolor demonstrated high efficacy and safety, highlighting the potential of such compounds in topical therapies for fungal infections (Nasarre et al., 1992).

Zukünftige Richtungen

The future directions for research on 5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to determine its safety and hazards. This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as those containing a pyrrolidine ring, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Compounds with similar structures, such as those containing a thiazole ring, have been found to have diverse biological activities .

Pharmacokinetics

It is known that heterocyclic compounds, such as those containing an imidazole ring, are highly soluble in water and other polar solvents . This could potentially impact the bioavailability of 5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride.

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities .

Action Environment

It is known that the biological activity of compounds can be influenced by various factors, including the spatial orientation of substituents and the stereogenicity of carbons .

Eigenschaften

IUPAC Name |

5-methoxy-2-pyrrolidin-1-yl-1,3-benzothiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS.ClH/c1-15-9-4-5-11-10(8-9)13-12(16-11)14-6-2-3-7-14;/h4-5,8H,2-3,6-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJOGVRNZVOPKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)N3CCCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2834759.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(dimethylamino)benzamide](/img/structure/B2834760.png)

![4-(propan-2-yloxy)-N-{2-[6-(thiophen-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide](/img/structure/B2834761.png)

![[Methyl(phenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2834763.png)

![3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2834765.png)

![methyl 3-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2834769.png)

![4-{[(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]amino}benzoic acid](/img/structure/B2834776.png)

![methyl N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B2834777.png)

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]naphthalene-2-sulfonamide](/img/structure/B2834778.png)